2-(4-Aminophenyl)ethanol
Overview
Description
2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is a chemical compound with the linear formula H2NC6H4CH2CH2OH . It is used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester), in the synthesis of 4-aminostyrene, and in the functionalization of graphene nanoplatelets .
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenyl)ethanol is represented by the formula H2NC6H4CH2CH2OH .Physical And Chemical Properties Analysis
2-(4-Aminophenyl)ethanol is a solid at 20°C . It has a molecular weight of 137.18 .Scientific Research Applications
Intermediate in Drug Synthesis : 2-(4-Aminophenyl)ethanol is a key intermediate in the synthesis of cardiovascular drugs. A study described a new synthesis process using β-phenylethanol as raw material, achieving a high yield and purity, indicating its industrial application value in pharmaceuticals (Zhang Wei-xing, 2013).
Liquid-phase Dehydration Studies : In research on liquid-phase dehydration, 2-(4-Aminophenyl)ethanol was used to form a mixture of 1-amino-4-ethylbenzene and 4-aminostyrene in the presence of acid catalysts. The structure of the reaction products was confirmed through NMR spectroscopy (A. L. Schul’tsev & E. Panarin, 2010).
Thermal Dehydration Research : Another study investigated the influence of inorganic nucleophilic agents on the thermal dehydration of 2-(4-Aminophenyl)ethanol, finding that specific conditions facilitated the formation of 4-aminostyrene in high yield (A. L. Schul’tsev, 2011).
Extraction from Aqueous Solutions : The compound was also studied for its extraction from aqueous solutions by emulsion liquid membranes, demonstrating its relevance in environmental and waste management applications (M. Reis et al., 2006).
Redox Behavior Analysis : Research on the redox behavior of 2-(4-Aminophenyl)ethanol highlighted its biological importance. The study used electrochemical techniques to scrutinize its behavior in different pH conditions, contributing to the understanding of its role in biological systems (Hanif Subhan et al., 2015).
Synthesis of NLO Active Polyurethanes : Novel derivatives of 2-(4-Aminophenyl)ethanol were synthesized for the development of electro-optical active polyurethanes, demonstrating its application in materials science (Edgars Jecs et al., 2009).
Antimicrobial Activity Studies : The green synthesis of derivatives of 2-(4-Aminophenyl)ethanol was explored for antimicrobial applications, revealing its potential in developing new antimicrobial agents (Vikas G. Rajurkar & Sagar M. Shirsath, 2017).
Hydrogen Bonding Research : A study focused on the hydrogen bonding capabilities of 4-Aminophenyl ethanol, particularly its interactions with carboxylic acids. This has implications for understanding molecular interactions in various chemical contexts (D. Obenchain et al., 2015).
Chemical Oxidative Polymerization : The compound was used in the study of chemical oxidative polymerization of aminodiphenylamines, contributing to the field of polymer chemistry and materials science (G. Ćirić-Marjanović et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(4-aminophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDYMUPPXAMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073066 | |
Record name | 4-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)ethanol | |
CAS RN |
104-10-9, 115341-06-5 | |
Record name | 2-(4-Aminophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, ar-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115341065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, ar-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVH9V2607F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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